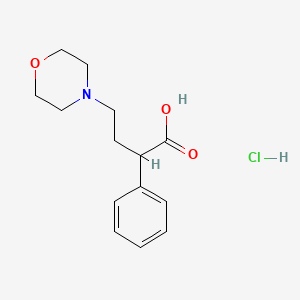
4-Morpholin-4-yl-2-phenyl-butyric acid HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholin-4-yl-2-phenyl-butyric acid hydrochloride is a chemical compound that has garnered attention in various fields of scientific research and industry. This compound is characterized by its morpholine ring attached to a phenyl-butyric acid backbone, making it a versatile molecule for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholin-4-yl-2-phenyl-butyric acid hydrochloride typically involves the reaction of morpholine with phenyl-butyric acid under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 4-Morpholin-4-yl-2-phenyl-butyric acid hydrochloride is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of large reactors, precise temperature control, and continuous monitoring of the reaction progress .
Chemical Reactions Analysis
Types of Reactions
4-Morpholin-4-yl-2-phenyl-butyric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl-butyric acid backbone.
Substitution: The morpholine ring can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Morpholin-4-yl-2-phenyl-butyric acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 4-Morpholin-4-yl-2-phenyl-butyric acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Morpholin-4-yl-2-phenyl-butyric acid: Similar in structure but without the hydrochloride component.
4-Morpholin-4-yl-but-2-enoic acid hydrochloride: Another compound with a morpholine ring but different backbone structure.
Uniqueness
4-Morpholin-4-yl-2-phenyl-butyric acid hydrochloride is unique due to its specific combination of the morpholine ring and phenyl-butyric acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications .
Properties
CAS No. |
858454-17-8 |
|---|---|
Molecular Formula |
C14H20ClNO3 |
Molecular Weight |
285.76 g/mol |
IUPAC Name |
4-morpholin-4-yl-2-phenylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c16-14(17)13(12-4-2-1-3-5-12)6-7-15-8-10-18-11-9-15;/h1-5,13H,6-11H2,(H,16,17);1H |
InChI Key |
FWJKJOLNAMKLLR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(C2=CC=CC=C2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.2.0]octane-7-carboxamide](/img/structure/B13797004.png)
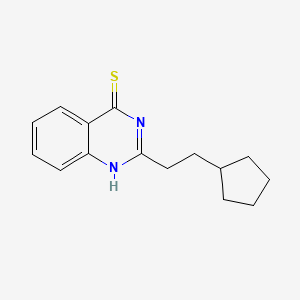
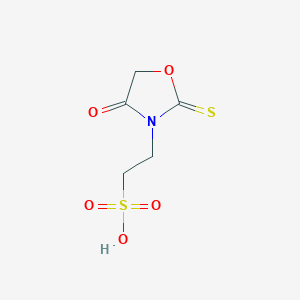
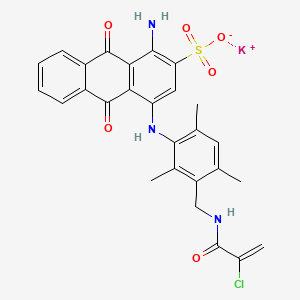
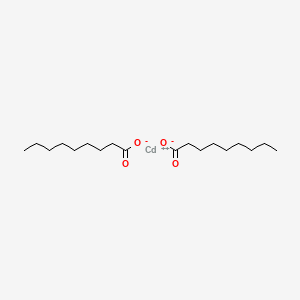




![9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI)](/img/structure/B13797074.png)
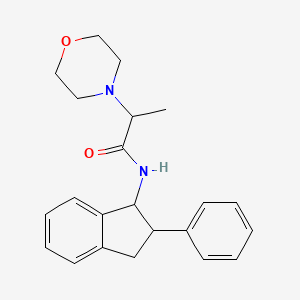
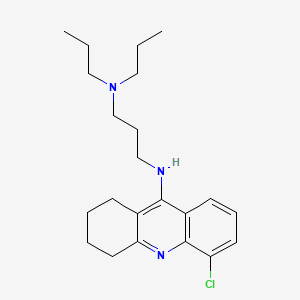
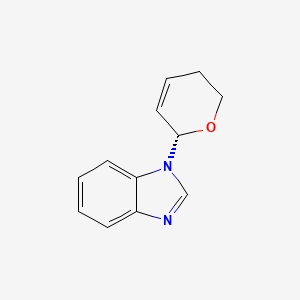
![1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene](/img/structure/B13797104.png)
